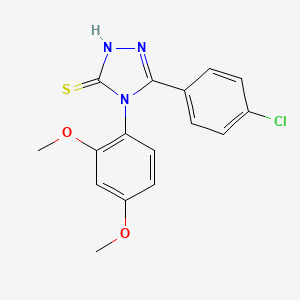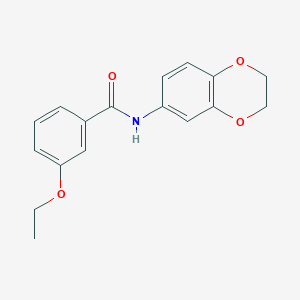
4-(4-ethylbenzyl)-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-ethylbenzyl)-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound, also known as EPPH, is a piperidine derivative that is synthesized through a specific method. In
Mécanisme D'action
The mechanism of action of 4-(4-ethylbenzyl)-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride is not fully understood, but studies have shown that it acts as a calcium channel blocker. This mechanism of action could explain its anti-inflammatory and analgesic properties, as calcium channels play a role in pain and inflammation signaling pathways. Additionally, 4-(4-ethylbenzyl)-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride has been shown to inhibit the production of reactive oxygen species, which could explain its antioxidant properties.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-ethylbenzyl)-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride has various biochemical and physiological effects. 4-(4-ethylbenzyl)-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, 4-(4-ethylbenzyl)-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride has been shown to inhibit the activation of NF-κB, a transcription factor that plays a role in inflammation and immune response. 4-(4-ethylbenzyl)-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride has also been shown to inhibit the production of reactive oxygen species, which could explain its antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-(4-ethylbenzyl)-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride is its good solubility in water and various solvents, which makes it a potential candidate for use in drug delivery systems. Additionally, 4-(4-ethylbenzyl)-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride has been shown to have low toxicity in animal studies. However, one of the limitations of 4-(4-ethylbenzyl)-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride is its limited availability, as it is not commercially available and must be synthesized in the lab.
Orientations Futures
There are several future directions for the study of 4-(4-ethylbenzyl)-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride. One potential direction is the further exploration of its potential therapeutic applications, particularly in the treatment of pain and inflammation-related disorders. Additionally, further studies are needed to fully understand the mechanism of action of 4-(4-ethylbenzyl)-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride and its effects on various signaling pathways. Finally, the synthesis of 4-(4-ethylbenzyl)-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride could be optimized to improve its yield and availability.
In conclusion, 4-(4-ethylbenzyl)-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have all been discussed in this paper. Further studies are needed to fully understand the potential of 4-(4-ethylbenzyl)-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride and its applications in scientific research.
Méthodes De Synthèse
The synthesis of 4-(4-ethylbenzyl)-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride involves several steps and requires specific reagents and conditions. The first step involves the reaction of 4-ethylbenzyl chloride with 1,2,5-trimethylpiperidine in the presence of sodium hydride. This reaction results in the formation of 4-(4-ethylbenzyl)-1,2,5-trimethylpiperidine. The second step involves the reaction of the previously formed compound with propanoic acid in the presence of thionyl chloride. This reaction results in the formation of 4-(4-ethylbenzyl)-1,2,5-trimethyl-4-piperidinyl propanoate. The final step involves the hydrochloric acid-catalyzed reaction of the previous compound with hydrogen chloride gas, resulting in the formation of 4-(4-ethylbenzyl)-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride.
Applications De Recherche Scientifique
4-(4-ethylbenzyl)-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride has shown potential in various scientific research applications. One of the most promising applications is its use as a potential therapeutic agent. Studies have shown that 4-(4-ethylbenzyl)-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, 4-(4-ethylbenzyl)-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride has been shown to have antioxidant properties, which could make it a potential candidate for the treatment of oxidative stress-related disorders. 4-(4-ethylbenzyl)-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride has also been studied for its potential use in drug delivery systems, as it has been shown to have good solubility in water and various solvents.
Propriétés
IUPAC Name |
[4-[(4-ethylphenyl)methyl]-1,2,5-trimethylpiperidin-1-ium-4-yl] propanoate;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO2.ClH/c1-6-17-8-10-18(11-9-17)13-20(23-19(22)7-2)12-16(4)21(5)14-15(20)3;/h8-11,15-16H,6-7,12-14H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEQSBLJYMSSLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2(CC([NH+](CC2C)C)C)OC(=O)CC.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethylbenzyl)-1,2,5-trimethyl-4-(propionyloxy)piperidinium chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5633657.png)
![1-(4-chlorophenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5633662.png)
![3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-2H-chromen-2-one](/img/structure/B5633670.png)
![N-[(5-methylpyrazin-2-yl)methyl]-1-(6-methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B5633686.png)

![methyl (11-cyano-4-oxo-4,6,7,8,9,10-hexahydro-3H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepin-3-yl)acetate](/img/structure/B5633698.png)
![8-[(5-chloro-2-thienyl)carbonyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5633700.png)
![6',7'-dimethoxy-2'H-spiro[cyclopentane-1,3'-isoquinoline]-1'(4'H)-thione](/img/structure/B5633705.png)

![2-isopropyl-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5633719.png)

![3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5633743.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-3-pyrrolidinyl}cyclohexanecarboxamide hydrochloride](/img/structure/B5633746.png)